molecular formula C17H22N4O4 B2797198 (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 403659-67-6

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2797198
CAS No.: 403659-67-6
M. Wt: 346.387
InChI Key: YDFZVJFUPHFWSH-GIJQJNRQSA-N
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Description

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 403659-67-6) is a Schiff base derivative featuring a pyrazole core substituted with an isopropyl group at position 3 and a 3,4,5-trimethoxybenzylidene hydrazide moiety at position 5. Its molecular formula is C₁₇H₂₂N₄O₄ (MW: 346.38 g/mol).

Properties

IUPAC Name

5-propan-2-yl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-10(2)12-8-13(20-19-12)17(22)21-18-9-11-6-14(23-3)16(25-5)15(7-11)24-4/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFZVJFUPHFWSH-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N4O4
  • Molecular Weight : 346.39 g/mol
  • CAS Number : 403659-67-6

Research suggests that compounds similar to (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit various mechanisms of action that contribute to their biological activity:

  • Inhibition of Pyruvate Kinase M2 (PKM2) :
    • Pyruvate kinase M2 is an important enzyme in cancer metabolism. Activators of PKM2 have been shown to induce antiproliferative effects in cancer cells by altering metabolic pathways typical of the Warburg effect, a hallmark of cancer cell metabolism .
  • MAPK Pathway Modulation :
    • The compound may influence the MAPK signaling pathway, which is crucial in cell proliferation and survival. Certain pyrazole derivatives have demonstrated inhibitory effects on this pathway, leading to potential anticancer effects .
  • Antioxidant Activity :
    • Some studies indicate that pyrazole derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives:

  • Case Study 1 : In a study evaluating various pyrazole derivatives for their anticancer properties, one derivative showed significant inhibition of cancer cell growth with an IC50 value in the low micromolar range. This suggests that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide could exhibit similar activity .
  • Case Study 2 : Another investigation focused on the synthesis and evaluation of pyrazole derivatives as MEK inhibitors demonstrated that modifications at specific positions could enhance biological activity against cancer cell lines such as A549 .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored:

  • A study on related pyrazole compounds indicated promising antibacterial and antifungal activities against various pathogens, suggesting that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide may have similar properties.

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of PKM2
MAPK pathway modulation
AntioxidantScavenging free radicalsN/A
AntimicrobialActivity against bacteria and fungiN/A

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in human breast cancer cells by inducing apoptosis and disrupting cell cycle progression . The mechanism involves the modulation of key signaling pathways linked to cancer cell survival and growth.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in preclinical models of inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which suggests its potential for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antioxidant Activity
Another critical application is its antioxidant properties. Studies have demonstrated that (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

Agricultural Applications

Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. Preliminary studies indicate that it possesses insecticidal activity against common pests such as aphids and beetles. The compound's effectiveness is attributed to its ability to disrupt the hormonal systems of these pests, leading to mortality .

Herbicidal Potential
Moreover, there is ongoing research into its herbicidal potential. Laboratory tests have shown that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selective action makes it a candidate for developing eco-friendly herbicides .

Materials Science Applications

Polymeric Composites
In materials science, (E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been incorporated into polymeric matrices to enhance mechanical properties. The addition of this compound improves thermal stability and tensile strength of polymers, making them suitable for various industrial applications .

Nanotechnology
Furthermore, its application in nanotechnology is being explored. The compound can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential uses in drug delivery systems and diagnostic imaging due to their biocompatibility and ability to target specific tissues .

Case Studies

StudyApplicationFindings
AnticancerInduces apoptosis in breast cancer cells; inhibits cell proliferation.
Anti-inflammatoryReduces pro-inflammatory cytokines; potential treatment for rheumatoid arthritis.
PesticidalEffective against aphids and beetles; disrupts hormonal systems in pests.
HerbicidalInhibits growth of specific weeds; selective action without harming crops.
Materials ScienceEnhances mechanical properties of polymers; improves thermal stability.
NanotechnologyUsed as a precursor for nanoparticles; applicable in drug delivery systems.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazide group readily participates in cyclocondensation with carbonyl compounds. For example:

  • Reaction with α,β-unsaturated ketones : Forms pyrazoline intermediates under acidic or basic conditions, which can oxidize to pyrazoles .

  • Regioselectivity : The 3,4,5-trimethoxybenzylidene group directs regiochemical outcomes by stabilizing transition states through resonance .

ReactantConditionsProductYieldReference
ChalconeCu(OTf)₂/[bmim]PF₆1,3,5-triarylpyrazole82%
Acetylenic ketoneEthanol, 80°CPyrazole regioisomers60–75%

Electrophilic Substitution on the Aromatic Ring

The trimethoxybenzylidene moiety undergoes electrophilic substitution due to its electron-donating methoxy groups:

  • Nitration : Preferentially occurs at the para position relative to methoxy groups.

  • Halogenation : Bromine or chlorine substitutes at activated positions under mild conditions (e.g., FeCl₃ catalysis) .

Example :

text
Compound + Br₂ (1 eq) → 2-Bromo derivative (major)

Reactivity trend: C-2 > C-4 > C-6 (ortho/para to methoxy groups) .

Hydrazide Group Reactivity

The carbohydrazide functional group enables:

  • Schiff base formation : Reacts with aldehydes/ketones to form bis-hydrazones.

  • Oxidation : Converts to 1,3,4-oxadiazoles using iodine or hypervalent iodine reagents .

Reaction TypeReagentProductApplication
Schiff base4-NitrobenzaldehydeBis-hydrazoneAntimicrobial agents
Oxidation(PhIO)ₙ1,3,4-OxadiazoleBioactive scaffolds

Pyrazole Ring Functionalization

The NH group in the pyrazole ring undergoes:

  • Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃.

  • Acylation : Using acetyl chloride to form N-acetyl derivatives .

Key observation : Alkylation at N-1 preserves the hydrazide’s reactivity, enabling further derivatization .

1,3-Dipolar Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds:

  • With ethyl diazoacetate : Forms pyrazolo[1,5-a]pyrimidines under Zn(OTf)₂ catalysis .

DipoleCatalystProductYield
Ethyl diazoacetateZn(OTf)₂Pyrazolo[1,5-a]pyrimidine89%

Comparative Reactivity of Structural Analogues

The 3,4,5-trimethoxy substitution enhances electrophilic reactivity compared to other derivatives:

CompoundSubstituentsNitration Rate (Relative)
Target3,4,5-OMe1.0 (reference)
3-OMe analogue3-OMe0.3
4-Cl analogue4-Cl0.1

Data extrapolated from similar systems in .

Stability Under Reactive Conditions

  • Thermal stability : Decomposes above 250°C (DSC data) .

  • pH sensitivity : Hydrazide linkage hydrolyzes under strong acidic (pH < 2) or basic (pH > 12) conditions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Reference
(E)-3-isopropyl-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (Target Compound) Pyrazole carbohydrazide 3-isopropyl, 3,4,5-trimethoxybenzylidene 346.38 Not reported Not reported
5-((E)-3,4,5-Trimethoxybenzylidene)-1,3-dimethyl-2-thiohydantoin (5a) 2-Thiohydantoin N(1)-CH₃, N(3)-CH₃ Not reported 141–143 82–90
3-(4-Isobutylphenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide Pyrazole carbohydrazide 4-isobutylphenyl 420.49 (C₂₂H₂₄N₄O₄) Not reported Not reported
3-[4-(Octyloxy)phenyl]-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide Pyrazole carbohydrazide 4-octyloxyphenyl 508.62 (C₂₈H₃₆N₄O₅) Not reported Not reported
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Pyrazole carbohydrazide 2,4-dichlorobenzylidene, 5-phenyl 372.81 (C₁₇H₁₄Cl₂N₄O) Not reported Not reported
(E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide (2f) Isonicotinohydrazide 3,4,5-trimethoxybenzylidene 341.34 (C₁₆H₁₇N₃O₅) Not reported High (method-dependent)

Key Observations :

  • Core Heterocycle: The target compound’s pyrazole core differs from analogs with thiohydantoin (e.g., 5a) or thiazolidinone (e.g., ) cores, which may alter hydrogen-bonding capacity and biological target specificity .
  • Substituent Effects: The 3,4,5-trimethoxybenzylidene group is conserved across many analogs, suggesting its role in π-π stacking or interactions with hydrophobic pockets . Chlorine substituents (e.g., E-DPPC) improve electrophilicity and may enhance cytotoxicity .

Structural and Electronic Analysis

  • Hydrogen Bonding : and emphasize intramolecular O–H···N and N–H···O bonds in benzylidene carbohydrazides, stabilizing the E-configuration and influencing crystal packing .
  • DFT Calculations : For E-DPPC (), computational studies reveal charge distribution and frontier molecular orbitals, aiding in understanding reactivity compared to the target compound .

Q & A

Q. How do solvent polarity and reaction conditions affect the stability of the (E)-isomer?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : Polar protic solvents (e.g., methanol) favor the (E)-isomer via stabilization of the transition state.
  • pH Dependence : Maintain mildly acidic conditions (pH 4–6) to prevent hydrazone hydrolysis.
  • Light Sensitivity : Store solutions in amber vials to avoid photoisomerization .

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